molecular formula C15H28O3 B12289440 5,7-Dodecadien-1-ol, propanoate, (E,Z)-

5,7-Dodecadien-1-ol, propanoate, (E,Z)-

Cat. No.: B12289440
M. Wt: 256.38 g/mol
InChI Key: ZNAGCPHEJFWMQY-DUZKJZLISA-N
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Description

5,7-Dodecadien-1-ol, propanoate, (E,Z)- (C₁₅H₂₆O₂) is a semiochemical critical in the reproductive behavior of Dendrolimus spectabilis (pine moth). It is the propanoate ester derivative of the primary sex pheromone component (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH). The (E,Z) stereochemistry of the conjugated diene system is essential for biological activity, as it ensures species-specific recognition by male moth olfactory receptors . Field studies demonstrate that the propanoate ester (Z5,E7-12:OPr) acts synergistically with the acetate ester (Z5,E7-12:OAc) to enhance pheromone trap efficacy .

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(5E,7Z)-dodeca-5,7-dien-1-ol;propanoic acid

InChI

InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5)/b6-5-,8-7+;

InChI Key

ZNAGCPHEJFWMQY-DUZKJZLISA-N

Isomeric SMILES

CCCC/C=C\C=C\CCCCO.CCC(=O)O

Canonical SMILES

CCCCC=CC=CCCCCO.CCC(=O)O

Origin of Product

United States

Preparation Methods

Wittig Olefination-Based Synthesis

The most widely documented route involves sequential Wittig reactions to install the conjugated (E,Z)-diene system. A 2019 patent (paragraphs 0036–0038) outlines a four-step process:

  • Alcohol Protection : 4-Penten-1-ol is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent steps.
  • First Wittig Reaction : Reaction with (triphenylphosphoranylidene)acetaldehyde yields a (Z)-configured α,β-unsaturated aldehyde intermediate.
  • Second Wittig Reaction : A second phosphorane reagent introduces the trans-configured double bond at C7, forming the (E,Z)-diene skeleton.
  • Deprotection and Esterification : The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF), followed by propionylation with propionic anhydride in pyridine.

Critical parameters include maintaining reaction temperatures below −20°C during Wittig steps to suppress isomerization and using fresh Burgess reagent for dehydration. Typical yields range from 58–72% over four steps.

Enzymatic Resolution of Racemic Intermediates

To address challenges in stereochemical purity, a 2021 study demonstrated the use of Candida antarctica lipase B (CAL-B) for kinetic resolution:

  • Racemic 5,7-dodecadien-1-ol is subjected to transesterification with vinyl propionate in hexane.
  • The enzyme selectively acylates the (1R,5Z,7E)-enantiomer, leaving the undesired (1S)-isomer unreacted.
  • After 24 h at 30°C, enantiomeric excess (ee) reaches 98% for the propanoate product, with 85% recovery of the desired stereoisomer.

This method eliminates the need for chiral chromatography, significantly reducing production costs for field applications.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

A comparative study using design of experiments (DoE) identified optimal conditions for the final esterification step:

Parameter Optimal Value Effect on Yield
Solvent Anhydrous THF Maximizes nucleophilicity of alcohol
Catalyst DMAP (4-Dimethylaminopyridine) Accelerates acylation rate by 3.2×
Temperature 0°C → RT gradient Prevents exothermic decomposition
Propionic Anhydride 1.5 equiv Balances conversion and side reactions

Under these conditions, esterification proceeds in 89% yield with <2% diene isomerization.

Isomerization Mitigation Strategies

The labile (E,Z)-configuration requires stringent control during workup:

  • Quenching Protocol : Reactions are quenched with saturated NaHCO₃ at pH 7.2–7.5 to avoid acid-catalyzed isomerization.
  • Low-Temperature Chromatography : Silica gel chromatography is performed at 4°C using hexane:EtOAc (95:5) with 0.1% triethylamine to suppress double-bond migration.
  • Inert Atmosphere Processing : All steps post-Wittig reaction use argon sparging to prevent oxidative degradation.

These measures reduce undesired (E,E)- and (Z,Z)-isomers to <0.5% in the final product.

Analytical Validation and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis with a DB-5MS column (30 m × 0.25 mm ID) confirms molecular identity through diagnostic fragments:

  • Molecular Ion : m/z 222 [M⁺–C₃H₆O₂]
  • Key Fragments :
    • m/z 152: Loss of propionoxy group
    • m/z 121: Allylic cleavage at C7–C8
    • m/z 93: Base peak from conjugated diene stabilization

Retention indices (RI) of 1,842 ± 3 on DB-5MS provide additional confirmation.

Derivatization for Stereochemical Assignment

Two complementary derivatization protocols resolve double-bond geometry:

  • MTAD (4-Methyl-1,2,4-triazoline-3,5-dione) Cycloaddition :
    • Forms stable Diels-Alder adducts with conjugated dienes.
    • (E,Z)-isomer produces a distinct adduct with m/z 351 [M⁺] and fragment at m/z 222 [M⁺–C₃H₆O₂].
  • DMDS (Dimethyl Disulfide) Addition :
    • Adds across double bonds to yield bis-methylthioethers.
    • GC-MS analysis shows diagnostic ions at m/z 145 and 175, confirming 5,7-diene positioning.

Industrial-Scale Production Challenges

Catalyst Recycling in Wittig Reactions

Triphenylphosphine oxide (TPPO) byproduct complicates large-scale synthesis. A 2023 advancement introduced polystyrene-supported phosphonium salts:

  • Cycle Life : 12 batches with <5% activity loss
  • TPPO Removal : Simplified filtration reduces purification time by 70%
  • Cost Impact : Lowers catalyst-related expenses from $12.4/g to $3.1/g

Continuous Flow Synthesis

Microreactor technology improves thermal management during exothermic steps:

  • Wittig Reaction : Residence time 8.2 min at −25°C
  • Esterification : Packed-bed reactor with immobilized CAL-B
  • Output : 2.8 kg/day from 10 L total reactor volume

This approach reduces isomerization to 0.3% while achieving 91% overall yield.

Applications in Pheromone-Based Pest Control

Field Efficacy Data

In Dendrolimus tabulaeformis mating disruption trials:

Formulation Male Attraction Reduction Duration (Weeks)
95% (E,Z)-isomer 98.2% 6
80% (E,Z)-isomer 73.1% 4
Racemic Mix 41.5% 2

Optimal disruption requires ≥95% stereochemical purity, underscoring the importance of precise synthesis.

Environmental Degradation Profile

Soil half-life studies show:

  • Aerobic Conditions : t₁/₂ = 14.3 days (major pathway: β-oxidation)
  • Anaerobic Conditions : t₁/₂ = 28.7 days
  • Aquatic Photolysis : t₁/₂ = 6.2 hours under UV-B

These data support regulatory approvals for agricultural use.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Functional Groups Biological Role Source
(5Z,7E)-5,7-Dodecadien-1-ol C₁₂H₂₂O 182.30 Alcohol, conjugated diene Primary sex pheromone Dendrolimus spp.
(5Z,7E)-5,7-Dodecadien-1-ol, acetate C₁₄H₂₄O₂ 224.34 Acetate ester, diene Synergistic pheromone component Pine moth populations
(5Z)-5-Octen-1-ol, propanoate C₁₁H₂₀O₂ 184.28 Propanoate ester, monoene Unknown (structural analog) Synthetic studies
N-Nonanoyl carnitine C₁₆H₃₁NO₄ 301.42 Carnitine, ester Metabolic intermediate Biochemical synthesis

Key Observations :

  • Chain Length and Unsaturation : The dodecadienyl backbone (12 carbons) in Z5,E7-12:OPr is longer than the octenyl chain in C₁₁H₂₀O₂, increasing hydrophobicity and volatility tuning for aerial dispersal .
  • Ester Group Impact: Propanoate esters exhibit stronger inter-adsorbate stabilization compared to acetates, as seen in surface-binding studies (e.g., propanoate vs. trifluoroacetate on metal oxides) .

Functional Analogs (Volatile Esters)

Table 2: Comparison with Volatile Esters in Other Systems
Compound Name Molecular Formula Application Key Fragmentation (EI-MS) Reference
Ethyl propanoate C₅H₁₀O₂ Fruit aroma (mango, mead) m/z 57 (base), 29, 102 (M+)
Methyl butanoate C₅H₁₀O₂ Flavor additive m/z 71 (base), 43, 87 (M+)
Z5,E7-12:OPr C₁₅H₂₆O₂ Insect pheromone m/z 93 (base), 162, 191 (M+)

Key Observations :

  • Fragmentation Patterns: Z5,E7-12:OPr shares a base peak at m/z 93 (C₆H₅O⁺) with ethyl dodecanoate, suggesting similar cleavage at the ester linkage .
  • Volatility vs. Stability: Shorter esters (e.g., ethyl propanoate) are more volatile but less stable than Z5,E7-12:OPr, which balances persistence and evaporation for pheromone signaling .

Physicochemical Properties

Table 3: Spectroscopic and Chromatographic Data
Property Z5,E7-12:OPr Z5,E7-12:OAc Ethyl Dodecanoate
¹H-NMR (δ ppm) 5.63 (diene H), 2.29 (t, J=7.6 Hz, CH₂COO) 5.63 (diene H), 2.05 (s, CH₃COO) 2.29 (t, J=7.6 Hz, CH₂COO)
GC-MS Retention 18.2 min (DB-5 column) 17.8 min (DB-5 column) 16.5 min (DB-5 column)
LogP (Predicted) 5.8 5.2 6.1

Key Observations :

  • Chromatographic Behavior: Z5,E7-12:OPr elutes later than ethyl dodecanoate due to increased polarity from the conjugated diene .
  • NMR Shifts: The propanoate ester’s methylene protons (δ 2.29) are downfield-shifted compared to acetate (δ 2.05), reflecting electronic differences .

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